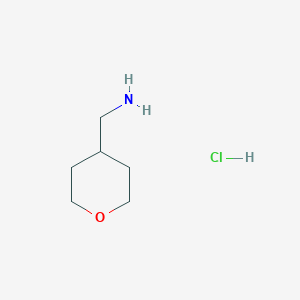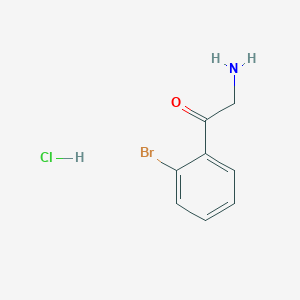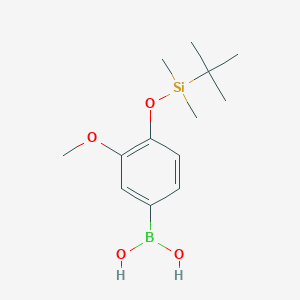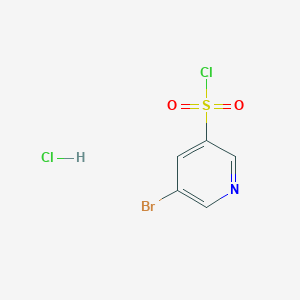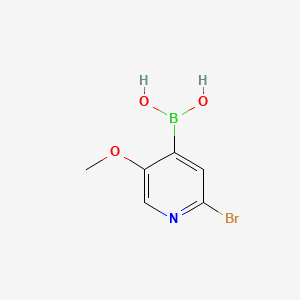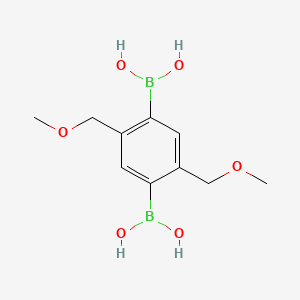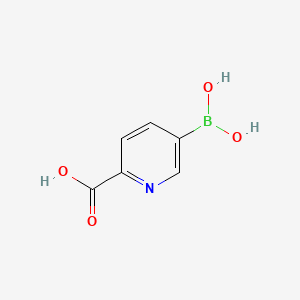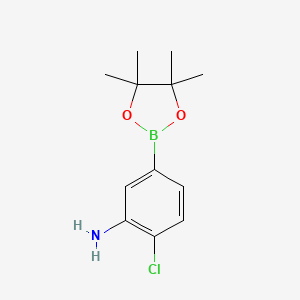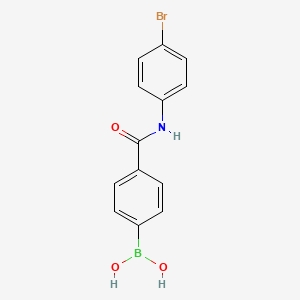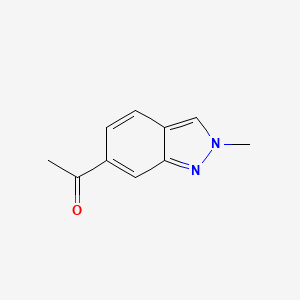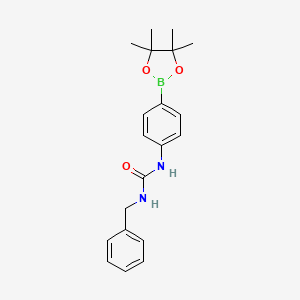
2-Bromo-1-methyl-1H-imidazole hydrochloride
Overview
Description
2-Bromo-1-methyl-1H-imidazole hydrochloride is a useful research compound. Its molecular formula is C4H6BrClN2 and its molecular weight is 197.46 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It has been used in the synthesis of compounds such as n-(4-methoxyphenyl)-1-methyl-1h-imidazol-2-amine and 1,2-bis[2-methyl-5-(1-methyl-1h-imidazol-2-yl)-3-thienyl]-cyclopentene . These compounds have been reported to form bimetallic platinum(II) complexes with potent cytotoxic activity .
Mode of Action
It is known to participate in c-n coupling reactions, which are key steps in the synthesis of various bioactive compounds .
Biochemical Pathways
The compounds synthesized using it have shown potential in the field of medicinal chemistry, particularly in the development of cytotoxic agents .
Result of Action
It is used in the synthesis of compounds that have shown potent cytotoxic activity .
Action Environment
Like many other chemicals, its stability and reactivity may be influenced by factors such as temperature, ph, and the presence of other chemicals .
Biochemical Analysis
Biochemical Properties
2-Bromo-1-methyl-1H-imidazole hydrochloride plays a role in biochemical reactions primarily as a reagent in the synthesis of other compounds. It has been used in the formation of N-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine via C-N coupling with p-anisidine . Additionally, it can form bimetallic platinum (II) complexes with potent cytotoxic activity . The interactions of this compound with enzymes, proteins, and other biomolecules are essential for its function in these reactions. For instance, its ability to form complexes with metals suggests interactions with metalloproteins and enzymes that require metal cofactors.
Cellular Effects
The effects of this compound on various cell types and cellular processes are significant. This compound has been shown to influence cell function by interacting with cellular signaling pathways and gene expression. For example, the formation of cytotoxic platinum complexes indicates that this compound can induce cell death in cancer cells, thereby affecting cellular metabolism and proliferation . These interactions highlight the compound’s potential in therapeutic applications, particularly in cancer treatment.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s ability to form complexes with metals, such as platinum, suggests that it can inhibit or activate enzymes that require metal cofactors. This inhibition or activation can lead to changes in gene expression and cellular function. The exact binding interactions and the resulting biochemical pathways are critical for understanding the compound’s mechanism of action .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are important considerations in laboratory settingsIn vitro and in vivo studies have indicated that the compound can maintain its activity over extended periods, but the potential for degradation and the resulting impact on experimental outcomes must be carefully monitored .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and therapeutic effects, while higher doses can lead to significant cytotoxicity and adverse effects. Studies have shown that there is a threshold beyond which the compound’s toxicity increases dramatically, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to its role in synthesizing biologically active molecules. The compound interacts with enzymes and cofactors that facilitate its incorporation into larger molecular structures. These interactions can affect metabolic flux and the levels of specific metabolites, thereby influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. These interactions can affect the compound’s localization and accumulation within different cellular compartments, thereby influencing its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms can affect the compound’s interactions with biomolecules and its overall biological activity .
Properties
IUPAC Name |
2-bromo-1-methylimidazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrN2.ClH/c1-7-3-2-6-4(7)5;/h2-3H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWGJSNIPVUHEIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80657455 | |
| Record name | 2-Bromo-1-methyl-1H-imidazole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80657455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
913836-21-2 | |
| Record name | 1H-Imidazole, 2-bromo-1-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=913836-21-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-1-methyl-1H-imidazole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80657455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


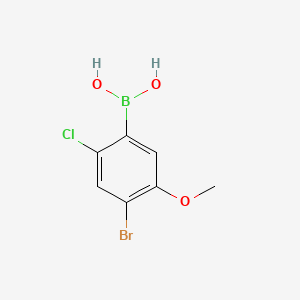
![2-(Benzo[B]thiophen-2-YL)-2-oxoacetaldehyde hydrate](/img/structure/B1519806.png)
